molecular formula C6H11N3O B13863417 (5-Amino-1-ethylpyrazol-3-yl)methanol

(5-Amino-1-ethylpyrazol-3-yl)methanol

Katalognummer: B13863417
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: ZFNWSXRHHKFSON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Amino-1-ethylpyrazol-3-yl)methanol is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-ethylpyrazol-3-yl)methanol typically involves the reaction of 3-amino-5-hydroxypyrazole with ethylating agents under controlled conditions. One common method involves the use of sodium methoxide and methanol under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Amino-1-ethylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-Amino-1-ethylpyrazol-3-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in the construction of poly-substituted and fused heterocyclic scaffolds .

Biology and Medicine

It can be used in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry

Industrially, this compound can be used in the production of dyes, polymers, and other functional materials. Its unique chemical properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (5-Amino-1-ethylpyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases and enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-5-hydroxypyrazole
  • 5-Amino-1-methylpyrazole
  • 5-Amino-1-phenylpyrazole

Uniqueness

(5-Amino-1-ethylpyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and industrial processes .

Eigenschaften

Molekularformel

C6H11N3O

Molekulargewicht

141.17 g/mol

IUPAC-Name

(5-amino-1-ethylpyrazol-3-yl)methanol

InChI

InChI=1S/C6H11N3O/c1-2-9-6(7)3-5(4-10)8-9/h3,10H,2,4,7H2,1H3

InChI-Schlüssel

ZFNWSXRHHKFSON-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=N1)CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.